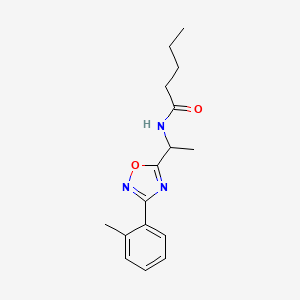
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in scientific research applications.
Wirkmechanismus
The mechanism of action of N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves the inhibition of certain enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. This compound has also been found to have anti-cancer properties, as it inhibits the growth of cancer cells. In addition, N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been found to have anti-bacterial and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in lab experiments is its unique properties. This compound has been found to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties, which make it suitable for use in various studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in the appropriate concentrations and to follow the necessary safety protocols to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the study of N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide. One potential direction is the development of new drugs and therapies for various diseases. This compound has been found to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties, which make it a promising candidate for the development of new drugs. Another potential direction is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide inhibits the activity of certain enzymes and proteins in the body. Finally, there is a need for further studies to determine the safety and toxicity of this compound in humans.
Synthesemethoden
The synthesis method of N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves the reaction of o-tolyl hydrazine with ethyl acetoacetate to form 3-(o-tolyl)-1,2,4-oxadiazol-5-carboxylic acid ethyl ester. The resulting compound is then reacted with 1-bromo-3-pentanone to form N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. This compound has been used in various studies to investigate the mechanism of action of certain enzymes and proteins. It has also been used in the development of new drugs and therapies for various diseases.
Eigenschaften
IUPAC Name |
N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-5-10-14(20)17-12(3)16-18-15(19-21-16)13-9-7-6-8-11(13)2/h6-9,12H,4-5,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVVDVUSGVTZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

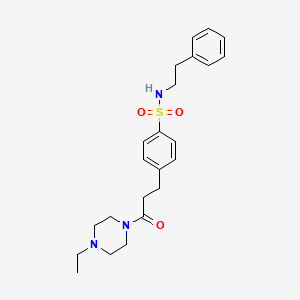

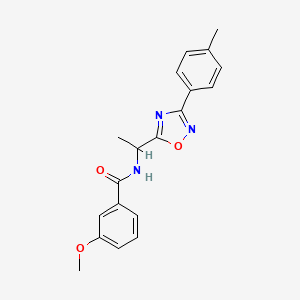

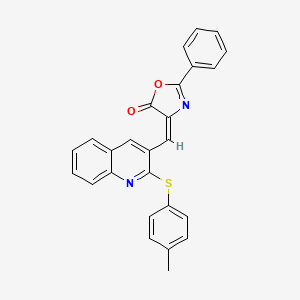
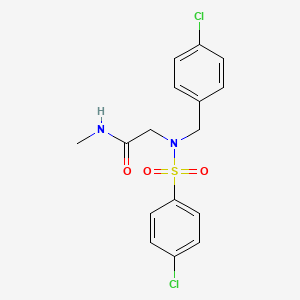

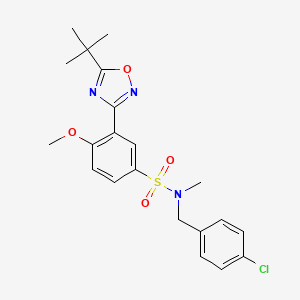


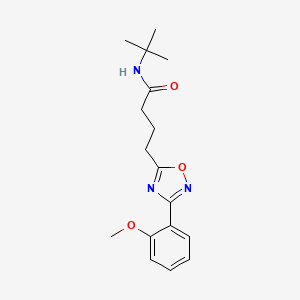
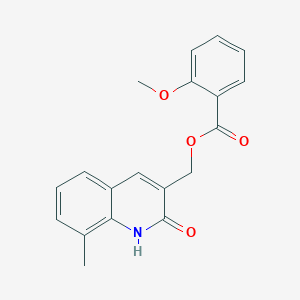
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)
